molecular formula C17H16FNO3S B587132 (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 CAS No. 1246818-78-9

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3

Cat. No.: B587132
CAS No.: 1246818-78-9
M. Wt: 336.396
InChI Key: AMZCJDBNQOWJJF-KNVWENERSA-N
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Description

The compound “(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3” (CAS: 1246818-78-9) is a deuterated analog of a fluorinated oxazole derivative. Its molecular formula is C₁₇H₁₃D₃FNO₃S, with deuterium substitution at three positions, likely enhancing metabolic stability compared to non-deuterated counterparts . It belongs to the Florfenicol family, a class of antibiotics, and is primarily used in research due to its controlled status and restricted shelf life .

Properties

IUPAC Name

(4S,5R)-4-deuterio-4-[dideuterio(fluoro)methyl]-5-(4-methylsulfonylphenyl)-2-phenyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1/i11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCJDBNQOWJJF-KNVWENERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H](OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)C([2H])([2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747807
Record name (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-78-9
Record name (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 (CAS: 1246818-78-9) is a fluorinated oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C17H16FNO3S
  • Molecular Weight : 333.38 g/mol
  • Structural Features : The compound features a fluoromethyl group and a methylsulfonyl phenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of oxazole derivatives, including the target compound, are influenced by their structural characteristics. Studies have shown that modifications in the oxazole ring can significantly affect their antimicrobial and anticancer efficacy.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit varying degrees of antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives, including those related to the target compound:

CompoundMIC (µg/mL)Target Organisms
This compound1-16Gram-positive bacteria
Other Oxazoles1.6 - 16Various bacterial strains including E. coli and A. baumannii

In a study focusing on binaphthyl-based oxazoles, the fluoromethyl derivative demonstrated notable antibacterial activity with MICs as low as 4 µg/mL against E. coli .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. Preliminary studies suggest that certain structural modifications enhance cytotoxic effects against various cancer cell lines. For instance, molecular docking studies indicate that fluorinated oxazoles can interact effectively with target proteins involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis of several oxazole derivatives, where the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the target compound showed moderate cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Pathways : The presence of electron-withdrawing groups like fluorine enhances interactions with target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer .
  • Disruption of Cellular Processes : By interfering with protein-ligand interactions at the cellular level, this compound may inhibit critical pathways involved in bacterial survival and cancer cell proliferation .

Scientific Research Applications

Research indicates that this compound may exhibit various pharmacological activities, including:

  • Anticancer Properties : Preliminary studies suggest that fluorinated oxazoles can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : Compounds similar to (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 have shown promise in reducing inflammation in preclinical models.
  • Antimicrobial Activity : There is evidence suggesting that oxazole derivatives possess antimicrobial properties, which could be beneficial for developing new antibiotics.

Applications in Pharmaceutical Research

The compound's structural characteristics make it a candidate for various applications in drug discovery and development:

Drug Development

Due to its potential biological activities, this compound can be explored as a lead compound in the development of new therapeutics targeting cancer and inflammatory diseases.

Structure-Activity Relationship Studies

Researchers can utilize this compound to investigate the relationship between its chemical structure and biological activity. Modifications to the oxazole ring or substituents may lead to enhanced efficacy or reduced toxicity.

Synthesis of Analogues

The synthesis of analogues with varying fluorination patterns or substituent groups can provide insights into optimizing pharmacological properties.

Case Studies

Several studies have highlighted the potential of fluorinated oxazoles in medicinal chemistry:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that a related fluorinated oxazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer proliferation .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. demonstrated that a similar compound reduced pro-inflammatory cytokine levels in vitro and in vivo models of arthritis. The study concluded that these compounds could serve as novel anti-inflammatory agents .

Case Study 3: Antimicrobial Properties

In a recent investigation, a series of oxazole derivatives were tested for their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications led to enhanced potency against Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Functional Analogues

Deuterated Analogues
  • Thiamphenicol-d3 (PA STI 032500): Formula: C₁₇H₁₄D₃NO₄ Key Differences: Replaces the fluoromethyl group with an oxazolemethanol moiety. Impact: Reduced electronegativity and altered solubility compared to the target compound. Deuterium substitution similarly enhances metabolic stability .
  • Non-Deuterated Parent Compound (TR-F593640): Formula: C₁₇H₁₆FNO₃S (lacks deuterium). Key Differences: Absence of deuterium increases susceptibility to metabolic degradation. Pharmacological Relevance: Used as a reference for studying deuterium effects on pharmacokinetics .
Halogen-Substituted Analogues

Compounds 4 (chlorophenyl) and 5 (bromophenyl) from and :

  • General Structure : 4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Differences: Halogen Substituents: Cl (Compound 4) vs. Br (Compound 5). Conformational Similarities: Isostructural with triclinic symmetry but differ in crystal packing due to halogen size .
Methylsulfonylphenyl Derivatives
  • Florfenicol Intermediate (Compound I): Formula: C₁₂H₁₂Cl₂FNO₃S. Key Differences: Lacks the phenyl-oxazole backbone but shares the methylsulfonylphenyl group. Synthetic Relevance: Used in Florfenicol synthesis via chlorination and fluorination steps .

Structural Comparison Table

Compound Name Molecular Formula Substituents Deuterium Key Feature Biological Activity Reference
Target Compound (d3) C₁₇H₁₃D₃FNO₃S Fluoromethyl, phenyl-oxazole Yes Enhanced metabolic stability Research use
Thiamphenicol-d3 (PA STI 032500) C₁₇H₁₄D₃NO₄ Oxazolemethanol, methylsulfonylphenyl Yes Antibiotic analogue Antimicrobial (inferred)
Non-Deuterated Parent (TR-F593640) C₁₇H₁₆FNO₃S Fluoromethyl, phenyl-oxazole No Reference for deuterium studies Research use
Compound 4 (Chlorophenyl) C₂₇H₂₀ClF₃N₆S Chlorophenyl, triazolyl-pyrazolyl No Isostructural with Br analogue Antimicrobial
Florfenicol Intermediate (Compound I) C₁₂H₁₂Cl₂FNO₃S Dichloromethyl, methylsulfonylphenyl No Synthetic precursor Antibiotic synthesis

Pharmacological and Chemical Properties

  • Deuterium Effect: The target compound’s deuterated positions likely reduce metabolic clearance, extending half-life compared to non-deuterated versions .
  • Halogen Impact : Chlorine (Compound 4) and bromine (Compound 5) influence electronic properties and binding affinity. Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
  • Functional Group Influence :
    • Fluoromethyl : Increases electronegativity and stability versus thiamphenicol’s hydroxyl group .
    • Methylsulfonylphenyl : Enhances binding to bacterial ribosomes, a feature shared with Florfenicol .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of (4S,5R)-configured oxazole derivatives?

  • Methodological Answer: A three-step synthesis protocol can be adapted from analogous oxazole derivatives, starting with enantiomerically pure precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization under controlled conditions (e.g., using APS as an initiator) and purification via recrystallization or chiral chromatography. Stereochemical integrity is maintained by optimizing reaction temperature and solvent polarity, as demonstrated in the synthesis of (S)-diphenyl-4,5-dihydrooxazole derivatives with >99% enantiomeric excess . Characterization via polarimetry, NMR, and IR ensures stereochemical validation.

Q. How can deuterium labeling (d3) impact the characterization of this compound using NMR spectroscopy?

  • Methodological Answer: The deuterium atoms in the fluoromethyl group (d3) will suppress proton signals in that region, simplifying the NMR spectrum. Use deuterated solvents (e.g., CDCl₃) to avoid interference. Compare 1H^1H-NMR spectra of non-deuterated analogs to identify residual proton signals and confirm labeling efficiency. For quantitative analysis, 19F^{19}F-NMR or 13C^{13}C-NMR may supplement data .

Q. What experimental precautions are critical for handling sulfonyl-containing oxazole derivatives?

  • Methodological Answer: Sulfonyl groups are moisture-sensitive. Store the compound under inert gas (e.g., argon) in anhydrous solvents. Monitor reaction conditions for potential hydrolysis byproducts using TLC or HPLC. Safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) should align with guidelines for similar structures, as noted in safety data sheets for 4,5-dihydrooxazole analogs .

Advanced Research Questions

Q. How can flow chemistry optimize the oxidation step in synthesizing the methylsulfonylphenyl moiety?

  • Methodological Answer: Continuous-flow reactors enhance safety and yield for oxidation reactions. Adapt the Omura-Sharma-Swern oxidation protocol (used in diphenyldiazomethane synthesis) by replacing traditional batch reactors. Optimize parameters (residence time, temperature) via Design of Experiments (DoE) to minimize side reactions. In-line FTIR or UV-vis monitoring enables real-time adjustments, improving reproducibility .

Q. What computational methods predict the metabolic stability of the deuterated fluoromethyl group?

  • Methodological Answer: Perform density functional theory (DFT) calculations to assess bond dissociation energies (BDEs) of C-D vs. C-H bonds. Compare with in vitro microsomal stability assays using liver microsomes. Isotope effects (e.g., kH/kDk_H/k_D) can be modeled using software like Gaussian or ORCA. Cross-validate predictions with LC-MS/MS metabolite profiling .

Q. How do crystal packing interactions influence the stability of this compound?

  • Methodological Answer: Conduct single-crystal X-ray diffraction studies to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Compare with structurally related compounds, such as 5-(4-fluorophenyl)-pyrazole derivatives, where fluorophenyl groups enhance lattice stability via halogen bonding. Thermal gravimetric analysis (TGA) and DSC further correlate structural features with decomposition profiles .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Methodological Answer: Apply statistical modeling (e.g., response surface methodology) to identify critical variables (e.g., mixing efficiency, reagent stoichiometry). Pilot studies using controlled synthesis of polycationic copolymers (e.g., P(CMDA-DMDAAC)s) demonstrate how scaling affects yield. Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and optimize quenching steps .

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